3-(1-Piperidinyl)butanoic acid

Übersicht

Beschreibung

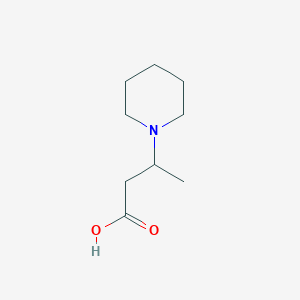

3-(1-Piperidinyl)butanoic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of butanoic acid, where the hydrogen atom on the third carbon is replaced by a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Piperidinyl)butanoic acid typically involves the reaction of butanoic acid derivatives with piperidine. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid reacts with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1-Piperidinyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The piperidine ring can participate in substitution reactions, where functional groups on the ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

3-(1-Piperidinyl)butanoic acid has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:

- Antihistaminic Activity : Research indicates that derivatives of this compound exhibit antihistaminic properties, making them suitable candidates for treating allergic conditions. One study highlighted the use of optically active salts of piperidine compounds that showed efficacy against allergic skin diseases and respiratory inflammation .

- Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems, particularly in modulating central nervous system (CNS) activity. Its derivatives have been explored for their effects on anxiety and depression-related behaviors in animal models.

The biological activity of this compound has been documented in several studies:

- Antifungal Mechanisms : Recent studies have demonstrated that this compound exhibits antifungal properties by disrupting fungal cell wall synthesis and inhibiting growth through specific metabolic pathways.

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes associated with disease processes, including those involved in cancer progression. This inhibition is crucial for developing targeted therapies.

Formulation Development

This compound is also utilized in cosmetic formulations due to its ability to act as a stabilizer and conditioning agent. Its incorporation into formulations can enhance product efficacy by improving skin penetration and stability .

Case Study 1: Antihistaminic Properties

A study focused on the synthesis of various salts of this compound demonstrated significant antihistaminic effects compared to traditional antihistamines. These compounds were evaluated for their safety profile and efficacy in preclinical models of allergy and asthma, showing reduced side effects typically associated with conventional treatments .

Case Study 2: Antifungal Activity

In vitro studies assessed the antifungal activity of this compound against common pathogens such as Candida albicans. Results indicated a dose-dependent inhibition of fungal growth, suggesting its potential role as a therapeutic agent in treating fungal infections.

Data Tables

Wirkmechanismus

The mechanism of action of 3-(1-Piperidinyl)butanoic acid involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors or enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

3-(1-Pyrrolidinyl)butanoic acid: Similar structure but with a pyrrolidine ring instead of piperidine.

3-(1-Morpholinyl)butanoic acid: Contains a morpholine ring, differing in the oxygen atom in the ring.

3-(1-Piperazinyl)butanoic acid: Features a piperazine ring, which has an additional nitrogen atom compared to piperidine.

Uniqueness: 3-(1-Piperidinyl)butanoic acid is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. The presence of the piperidine ring can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.

Biologische Aktivität

3-(1-Piperidinyl)butanoic acid, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its potential as an antifungal agent, as well as its implications in various therapeutic areas including cancer treatment and neuroprotection. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H17NO2

- CAS Number : 764633-91-2

- Molecular Weight : 171.24 g/mol

The compound features a piperidine ring attached to a butanoic acid moiety, which contributes to its biological activity and solubility properties.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. For instance, derivatives of piperidine have been shown to exhibit significant activity against various fungal pathogens, including Candida auris, which poses a serious threat to public health due to its resistance to multiple antifungal agents.

A study synthesized novel piperidine-based derivatives that demonstrated minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris. These compounds induced apoptotic cell death and disrupted the plasma membrane integrity of the fungi, suggesting a promising mechanism for combating resistant strains .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Research indicates that piperidine derivatives can induce cytotoxicity in various cancer cell lines. For example, certain synthesized derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

Case Study 1: Antifungal Mechanism

In one study, researchers examined the mechanism of action of piperidine derivatives against C. auris. They found that exposure to these compounds led to cell cycle arrest in the S-phase and significant disruption of cellular integrity, indicating that these derivatives could be developed into effective antifungal agents .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic properties of piperidine derivatives linked with triazole moieties. These compounds were shown to selectively induce apoptosis in cancer cells while exhibiting lower toxicity profiles compared to traditional chemotherapeutics. The findings suggest that modifying piperidine structures can enhance their therapeutic efficacy against tumors .

Data Tables

| Activity | MIC (μg/mL) | Mechanism |

|---|---|---|

| Antifungal (C. auris) | 0.24 - 0.97 | Induces apoptosis, disrupts plasma membrane |

| Antitumor (various lines) | Varies | Induces cytotoxicity, selective apoptosis |

Eigenschaften

IUPAC Name |

3-piperidin-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(7-9(11)12)10-5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTZPHBCJGTUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441047 | |

| Record name | 3-(1-PIPERIDINYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764633-91-2 | |

| Record name | β-Methyl-1-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764633-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-PIPERIDINYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.